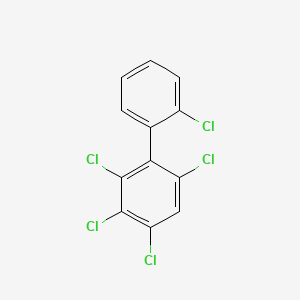

2,2',3,4,6-Pentachlorobiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3,5-tetrachloro-4-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-4-2-1-3-6(7)10-8(14)5-9(15)11(16)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDKRLQRLFUJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074178 | |

| Record name | 2,2',3,4,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55215-17-3 | |

| Record name | 2,2',3,4,6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055215173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WPD88828Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Global Distribution of Pentachlorobiphenyls

Historical Production and Release Patterns of PCBs

Commercial production of PCBs began in 1929 and was banned in many countries, including the United States, in the late 1970s due to their environmental persistence and adverse health effects. nih.govepa.gov PCBs were not manufactured as individual congeners but as complex mixtures containing multiple congeners. These mixtures were sold under various trade names, with "Aroclor" being the most common in the United States. nih.govepa.gov The composition of these mixtures varied, and they were graded based on their percentage of chlorine by weight. For instance, Aroclor 1254 contained 54% chlorine by weight and was a mixture of numerous congeners, primarily those with four to six chlorine atoms. nih.gov

While specific production volumes for 2,2',3,4,6-pentachlorobiphenyl are not available, as a pentachlorobiphenyl, it would have been a component of these more highly chlorinated commercial mixtures. The global production of PCBs is estimated to have been around 1.2 million tons. wikipedia.org

The release of PCBs into the environment occurred through various pathways during their production, use, and disposal. These releases were not limited to specific locations but were widespread due to the diverse applications of PCBs. They were used extensively as dielectric fluids in transformers and capacitors, as plasticizers in paints and plastics, in carbonless copy paper, and as coolants and lubricants in other industrial applications. epa.govwordpress.com Spills, leaks from equipment, and improper disposal of PCB-containing materials contributed significantly to their environmental burden.

Contemporary Presence in Environmental Compartments

Despite the ban on their production, PCBs, including this compound, remain ubiquitous in the environment due to their high stability and resistance to degradation. wordpress.com They are lipophilic, meaning they have a high affinity for fats, which leads to their bioaccumulation in the fatty tissues of organisms and biomagnification up the food chain. wordpress.comtoxicdocs.org

Atmospheric Distribution and Transport

PCBs can volatilize from contaminated soils and water surfaces and undergo long-range atmospheric transport. This allows them to be deposited in regions far from their original sources, including remote areas like the Arctic. The atmospheric concentrations of PCBs can vary depending on proximity to historical sources and environmental conditions. Studies have detected various PCB congeners, including pentachlorobiphenyls, in the air of both urban and rural areas. nih.gov For example, research in U.S. schools has shown indoor air concentrations of PCBs to be significantly higher than outdoor concentrations, with sources identified as both legacy building materials and the inadvertent production of PCBs in modern pigments. nih.gov

Aquatic Systems and Sedimentary Accumulation

Due to their low water solubility and tendency to adsorb to particulate matter, PCBs are commonly found in aquatic sediments. toxicdocs.org Sediments act as a major reservoir for these compounds, from which they can be slowly released back into the water column, providing a long-term source of contamination. Studies have identified various PCB congeners, including PCB-91, in contaminated streams. usgs.gov The congener profiles in these systems can provide clues about the original sources of contamination. For instance, the presence of lower chlorinated congeners might suggest historical releases of specific Aroclor mixtures. usgs.gov

Terrestrial Environments, including Soils

Soils in industrial and urban areas often exhibit elevated levels of PCBs due to historical industrial activities and the disposal of PCB-containing wastes. Agricultural soils can also be contaminated through the atmospheric deposition of PCBs and the application of sewage sludge. The persistence of these compounds in soil poses a risk of uptake by plants and subsequent entry into the food chain. Research has shown that various pentachlorobiphenyl congeners can be found in contaminated soils, with concentrations varying based on the historical land use and proximity to sources.

Anthropogenic Sources and Pathways of Environmental Introduction

The primary anthropogenic sources of this compound and other PCBs are historical, stemming from their widespread industrial use before the production ban. toxicdocs.org However, ongoing sources also contribute to their environmental presence.

Historical Sources:

Industrial and Commercial Products: The largest historical source is the vast quantity of PCBs used in electrical equipment like transformers and capacitors, as well as in building materials such as caulking, sealants, and paints. epa.govnih.gov Over time, these materials can degrade and release PCBs into the environment.

Disposal Practices: Improper disposal of PCB-containing products in landfills and dumpsites has led to the contamination of surrounding soil and groundwater.

Ongoing Sources:

Inadvertent Production: PCBs can be unintentionally produced as byproducts in certain manufacturing processes, particularly those involving chlorine, carbon, and high temperatures. srrttf.org This includes the production of certain pigments used in paints and dyes. nih.govsrrttf.org The presence of specific congeners, such as PCB-11, is often an indicator of these inadvertent sources. nih.gov

Remobilization from Environmental Reservoirs: Contaminated sediments and soils can act as secondary sources, slowly releasing PCBs back into the environment through processes like resuspension and volatilization.

The following table provides a summary of the primary sources and environmental reservoirs of PCBs:

| Source/Reservoir Category | Specific Examples |

| Historical Industrial Products | Electrical transformers and capacitors, fluorescent light ballasts, plasticizers in paints and plastics, carbonless copy paper. |

| Waste Disposal Sites | Landfills, industrial waste sites, and dumps containing PCB-laden materials. |

| Ongoing Industrial Processes | Inadvertent byproduct in the manufacturing of certain pigments and chemicals. |

| Environmental Sinks/Reservoirs | Aquatic sediments, soils, and air (subject to long-range transport). |

Environmental Fate and Transport Mechanisms of Pentachlorobiphenyls

Factors Influencing Environmental Persistence

The environmental persistence of 2,2',3,4,6-Pentachlorobiphenyl is determined by its resistance to degradation processes. Like other PCBs, its chemical structure, characterized by a biphenyl (B1667301) core with multiple chlorine atoms, confers a high degree of stability. This makes it resistant to biological, chemical, and physical degradation pathways.

In aquatic environments, PCBs tend to partition from the water column to sediments, where they can persist for extended periods. The degradation of PCBs in water and sediment is also a slow process, contributing to their long-term presence in aquatic ecosystems.

Inter-Compartmental Exchange Processes

The movement of this compound between air, water, soil, and sediment is governed by several physical and chemical processes. These inter-compartmental exchange processes determine the distribution and ultimate fate of the compound in the environment.

Volatilization Dynamics

Sorption to Dissolved Organic Matter

In aquatic and soil environments, this compound can bind to organic matter, a process known as sorption. The extent of sorption is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the compound to adsorb to organic carbon in soil and sediment, reducing its mobility and bioavailability. The Koc for PCBs is highly correlated with their hydrophobicity. nm.gov While a specific Koc value for this compound was not found, the general relationship for PCBs indicates that higher chlorinated congeners have higher Koc values. The sorption of PCBs to soil and sediment is a key factor in their persistence and accumulation in these compartments.

Bioaccumulation and Trophic Transfer within Ecosystems

Due to its lipophilic (fat-loving) nature, this compound has a high potential to accumulate in the fatty tissues of living organisms. This process, known as bioaccumulation, can lead to concentrations in organisms that are significantly higher than in the surrounding environment. As the compound moves up the food chain, its concentration can increase at each successive trophic level, a phenomenon called biomagnification.

Biomagnification Factors in Food Chains

The biomagnification factor (BMF) quantifies the increase in the concentration of a substance from prey to predator. A BMF greater than 1 indicates that the chemical is biomagnifying. Research on chiral PCBs, including this compound, has shown that BMFs can be greater than 1 in amphibians and passerine birds, indicating biomagnification in these food webs. acs.org In a Lake Michigan offshore food web, PCBs were found to increase by an average factor of 12.9 from plankton to fish. nih.gov

| Food Chain/Organism | Biomagnification Factor (BMF) | Reference |

| Amphibians | > 1 | acs.org |

| Passerine Birds | > 1 | acs.org |

| Lake Michigan (Plankton to Fish) | 12.9 (for total PCBs) | nih.gov |

Bioconcentration and Biota-Sediment Accumulation Factors

The bioconcentration factor (BCF) is a measure of the accumulation of a chemical in an organism directly from the water. A study on zebrafish (Danio rerio) reported a log BCFk (logarithm of the bioconcentration factor kinetic) value for 2,2',3,4',6-Pentachlorobiphenyl (B1194006).

| Parameter | Value | Species | Reference |

| log BCFk | ~3.7 | Zebrafish (Danio rerio) |

Congener-Specific and Atropisomeric Accumulation Patterns of this compound

The environmental behavior of this compound, also known as PCB 91, is characterized by its congener-specific and atropisomeric accumulation in various organisms. Due to the presence of chlorine atoms at the ortho positions, the rotation around the bond connecting the two phenyl rings is restricted, resulting in the existence of two stable, non-superimposable mirror images called atropisomers. These atropisomers can exhibit different biological and toxicological properties, leading to their differential accumulation in biota.

Research has demonstrated that the bioaccumulation of this compound is enantioselective, meaning that one atropisomer is preferentially accumulated over the other. This enantioselective accumulation is a result of stereoselective biotransformation processes within organisms.

Detailed Research Findings

Studies across various ecosystems have consistently shown non-racemic enantiomeric fractions (EFs) for this compound in a range of organisms, indicating that biological processes discriminate between the two atropisomers. An EF value of 0.5 indicates a racemic mixture (equal amounts of both atropisomers), while deviations from this value signify the predominance of one atropisomer.

In aquatic and riparian biota from contaminated sites in the United States, non-racemic EFs were observed for PCB 91 in species including fish, bivalves, crayfish, and water snakes. usgs.gov This suggests that bioprocessing of this congener is a common phenomenon across different trophic levels.

A study on the bowhead whale (Balaena mysticetus) revealed enantiomer-specific accumulation of several chiral PCBs, including PCB 91. nih.govacs.org The accumulation in bowhead blubber was found to be enantiomer-specific relative to their prey (zooplankton) and their own liver tissue, pointing towards enantioselective biotransformation processes within the whales. nih.govacs.org Interestingly, the EFs for PCB 91 in male bowhead whales showed a significant correlation with body length, suggesting that the extent of enantioselective metabolism or accumulation may change with the age or size of the organism. nih.govnorth-slope.org

In terrestrial ecosystems, research on the earthworm Eisenia fetida exposed to soil contaminated with this compound demonstrated stereoselective bioaccumulation. The study observed a preferential accumulation of the (-)-PCB 91 atropisomer and a preferential elimination of the (+)-PCB 91 atropisomer. nih.gov This resulted in EF values that decreased over the course of the uptake and elimination periods. nih.gov

Furthermore, investigations into the arctic marine food web have highlighted species-specific differences in the biotransformation of chiral PCBs. nih.gov While prey organisms like zooplankton and Arctic cod had racemic EFs for chiral PCBs, various seabird species and ringed seals exhibited highly non-racemic EFs, indicating a significant capacity for stereoselective biotransformation in these higher-trophic-level organisms. nih.gov

The enantioselectivity of this compound biotransformation is also evident in sediment, where microbial reductive dechlorination can occur. Non-racemic EFs for PCB 91 have been found in sediment cores, with the enantioselectivity of the process differing between locations, implying distinct microbial biotransformation pathways. usgs.gov

Data on Atropisomeric Accumulation

The following tables summarize the findings on the atropisomeric accumulation of this compound in various organisms and environmental matrices.

Table 1: Enantiomeric Fractions (EFs) of this compound (PCB 91) in Biota

| Organism | Tissue/Matrix | Enantiomeric Fraction (EF) | Key Findings | Reference |

|---|---|---|---|---|

| Bowhead Whale (Balaena mysticetus) | Blubber (males) | Correlated with body length | Enantioselective accumulation increases with age/size. | nih.govnorth-slope.org |

| Bowhead Whale (Balaena mysticetus) | Blubber | Non-racemic | Accumulation is enantiomer-specific compared to prey and liver. | nih.govacs.org |

| Earthworm (Eisenia fetida) | Whole body | Decreased over time | Preferential bioaccumulation of (-)-PCB 91 and elimination of (+)-PCB 91. | nih.gov |

| Various Seabird Species | Not specified | Highly non-racemic | Indicates significant stereoselective biotransformation. | nih.gov |

| Ringed Seal (Phoca hispida) | Not specified | Highly non-racemic | Suggests species-specific biotransformation capabilities. | nih.gov |

| Zooplankton and Arctic Cod | Whole body | Racemic | Lower trophic levels show less evidence of stereoselective biotransformation. | nih.gov |

| Fish, Bivalves, Crayfish, Water Snakes | Not specified | Non-racemic | Widespread enantioselective bioprocessing in aquatic and riparian biota. | usgs.gov |

Analytical Chemistry of 2,2 ,3,4,6 Pentachlorobiphenyl

Methodologies for Detection and Quantification in Environmental and Biological Matrices

The analysis of 2,2',3,4,6-pentachlorobiphenyl in complex samples involves several critical steps, including efficient extraction from the matrix (e.g., soil, water, tissue), cleanup to remove interfering compounds, and finally, instrumental determination. cdc.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the quantitative determination of PCBs, including this compound. clu-in.org This method offers a powerful combination of high-resolution separation provided by the gas chromatograph and definitive identification and quantification from the mass spectrometer.

The primary challenge in PCB analysis is the sheer number of congeners (209) and the potential for co-elution, where multiple congeners exit the GC column at the same time, leading to isobaric interferences (compounds with the same nominal mass). gcms.cz To overcome this, specialized capillary columns with unique stationary phases, such as 8% phenyl-modified polycarborane-siloxane (HT8), have been developed to provide unique selectivity for complex PCB mixtures. scribd.com

Modern GC-MS systems offer various levels of sophistication:

Single Quadrupole GC-MS: Used for routine analysis, these systems can achieve low detection limits. For instance, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by analysis on a single quadrupole GC-MS system can achieve instrument detection limits (IDLs) in the femtogram (fg) range. thermofisher.com

Tandem Mass Spectrometry (GC-MS/MS): Triple quadrupole mass spectrometers provide enhanced selectivity and sensitivity by using selected reaction monitoring (SRM). nih.gov This technique significantly reduces matrix interference and allows for reliable quantification even in complex samples like reclaimed oil. nih.gov An analytical method using GC-MS/MS operated in a simultaneous scan and multiple reaction monitoring (MRM) mode can be used for both the precise determination of target PCBs and the screening of other environmental pollutants in a single analysis. shimadzu.com

High-Resolution Mass Spectrometry (HRMS): GC coupled with HRMS is the gold standard for ultra-trace quantification of PCBs, as stipulated in methods like U.S. EPA Method 1668. cdc.govgcms.cz This technique can measure mass with high accuracy, allowing for the differentiation of PCBs from other co-eluting compounds with the same nominal mass. cdc.gov

The performance of these methods is critical for regulatory monitoring and risk assessment. The following table illustrates the typical detection limits achievable with modern GC-MS instrumentation for PCB analysis.

| Compound Type | Instrument Detection Limit (IDL) (fg on-column) | Method Limit of Quantitation (LOQ) (µg/kg in soil) |

|---|---|---|

| Pentachlorobiphenyls (general) | ~10 - 50 | ~0.1 - 0.5 |

This table presents generalized performance data for pentachlorobiphenyls based on modern single quadrupole GC-MS methods. Actual limits can vary based on the specific congener, matrix, and instrument configuration. Data is derived from findings on PCB analysis. thermofisher.com

Historically, PCB contamination was quantified based on commercial mixtures known as Aroclors. This approach is now considered inadequate because the environmental weathering and metabolic processes alter the composition of the original mixture, and toxicity varies significantly between individual congeners. cdc.govclu-in.org Consequently, the focus has shifted entirely to congener-specific analysis.

The key advancement enabling this shift is the development of high-resolution capillary gas chromatography columns that can separate a large number of the 209 congeners. U.S. EPA Method 1668, which utilizes HRGC/HRMS, is a prime example of a state-of-the-art congener-specific method. cdc.gov It provides estimated detection limits for selected PCB congeners in the range of 109 to 193 pg/L for water and 11–19 ng/kg for soil and tissue samples. cdc.gov

These methods are crucial because congeners like 2,2',3,4',6-pentachlorobiphenyl (B1194006) can have unique toxicological profiles. Furthermore, congener-specific data is necessary to calculate Toxic Equivalency Quotients (TEQs), which estimate the dioxin-like toxicity of a PCB mixture by comparing the potency of individual congeners to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). cdc.gov

Chromatographic Resolution of Atropisomers for Pentachlorobiphenyls

A significant analytical challenge for certain PCB congeners, including 2,2',3,4',6-pentachlorobiphenyl (PCB 91), is the phenomenon of axial chirality. acs.org PCBs with three or more chlorine substitutions at the ortho positions (2, 2', 6, 6') experience hindered rotation around the central carbon-carbon single bond. This restriction creates stable, non-superimposable mirror-image rotational isomers called atropisomers. nih.govcore.ac.uk These atropisomers can exhibit different toxicities and metabolic fates, making their separation and individual quantification critically important. acs.org

The separation of PCB atropisomers requires specialized chiral chromatography techniques. Enantioselective gas chromatography is a common approach, utilizing capillary columns coated with a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative.

Key aspects of atropisomer resolution include:

Chiral Stationary Phases: Modified cyclodextrin-based columns are widely used. For example, columns like CP-Chirasil-Dex CB and BGB-172 have been successfully employed to resolve the atropisomers of various pentachlorobiphenyls. nih.gov

Temperature Control: A major difficulty in the analysis of atropisomers is their potential for on-column thermal interconversion, where one atropisomer converts to the other at elevated GC temperatures, compromising accurate quantification. molnar-institute.com Therefore, optimizing chromatographic conditions, particularly using lower temperatures, is critical to prevent this conversion. molnar-institute.com

Technique Application: Researchers have successfully isolated the atropisomers of 2,2',3,4',6-pentachlorobiphenyl (CB91) to study their enantioselective metabolism by cytochrome P450 enzymes. acs.orgkobe-u.ac.jp Such studies rely on the ability to obtain pure atropisomers and analyze their specific metabolites using high-resolution mass spectrometry. kobe-u.ac.jp

The following table summarizes examples of chromatographic columns used for the separation of pentachlorobiphenyl atropisomers.

| Chromatography Type | Column Name/Stationary Phase | Application Note |

|---|---|---|

| Gas Chromatography (GC) | CP-Chirasil-Dex CB (β-cyclodextrin-based) | Used for enantioselective analysis of chiral PCBs like PCB 84. nih.govcore.ac.uk |

| Gas Chromatography (GC) | BGB-172 | Demonstrated separation of PCB 84 atropisomers. nih.govcore.ac.uk |

| Gas Chromatography (GC) | Cyclosil-B | Shows different elution order for atropisomers compared to other columns. nih.gov |

| Liquid Chromatography (LC) | Nucleodex β-PM | Used for semi-preparative separation to obtain pure atropisomers of PCB 84. nih.govcore.ac.uk |

| Liquid Chromatography (LC) | Derivatized β-cyclodextrin bonded phase | Achieved separation of four atropisomers of a pharmaceutical compound, highlighting the utility for complex chiral separations. molnar-institute.com |

This table provides examples of stationary phases used for the chromatographic resolution of atropisomers of pentachlorobiphenyls, such as PCB 84, which are structurally related to PCB 91. The principles and materials are directly relevant to the separation of this compound atropisomers.

Biotransformation and Biodegradation of Pentachlorobiphenyls

Microbial Degradation Pathways

The environmental fate of 2,2',3,4,6-pentachlorobiphenyl is largely determined by microbial activity. Microorganisms have evolved sophisticated pathways to metabolize this compound, primarily through anaerobic reductive dechlorination and aerobic biodegradation. These processes are crucial for the detoxification and removal of this persistent organic pollutant from the environment.

Anaerobic Reductive Dechlorination

Under anaerobic conditions, the primary mechanism for the breakdown of highly chlorinated biphenyls like this compound is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, which is replaced by a hydrogen atom. This initial step is critical as it reduces the toxicity of the compound and often makes it more susceptible to further aerobic degradation.

The rate and extent of anaerobic dechlorination are influenced by various environmental factors and the specific microbial populations present. Research has shown that the removal of chlorine atoms is not random. In the case of 2,3,4,5,6-pentachlorobiphenyl (B96224), a closely related congener, dechlorination occurs preferentially at the meta and para positions. nih.gov An anaerobic methanogenic microbial consortium has been observed to dechlorinate 2,3,4,5,6-pentachlorobiphenyl sequentially to biphenyl through the intermediates 2,3,4,6-tetrachlorobiphenyl, 2,4,6-trichlorobiphenyl, 2,4-dichlorobiphenyl, and 2-chlorobiphenyl. researchgate.net This suggests a stepwise removal of chlorine atoms, with a preference for meta and para positions followed by ortho dechlorination. researchgate.net While specific rates for this compound are not extensively documented, the general principles of preferential chlorine removal from highly chlorinated congeners provide a framework for understanding its degradation.

Table 1: Proposed Anaerobic Dechlorination Pathway of a Pentachlorobiphenyl Congener

| Step | Starting Compound | Chlorine Removal Position(s) | Product(s) |

| 1 | 2,3,4,5,6-Pentachlorobiphenyl | meta, para | 2,3,4,6-Tetrachlorobiphenyl |

| 2 | 2,3,4,6-Tetrachlorobiphenyl | meta | 2,4,6-Trichlorobiphenyl |

| 3 | 2,4,6-Trichlorobiphenyl | para | 2,4-Dichlorobiphenyl |

| 4 | 2,4-Dichlorobiphenyl | ortho | 2-Chlorobiphenyl |

| 5 | 2-Chlorobiphenyl | ortho | Biphenyl |

| This table is based on the dechlorination of 2,3,4,5,6-pentachlorobiphenyl by an anaerobic microbial consortium as described in existing research. researchgate.net |

The reductive dechlorination of pentachlorobiphenyls is not carried out by a single microbial species but rather by complex microbial consortia. Within these communities, specific bacterial strains have been identified as key players. There is strong evidence from enrichment cultures that some members of the Chloroflexi phylum, including certain Dehalococcoides species, can grow by linking the oxidation of H₂ to the reductive dechlorination of PCBs. researchgate.net For instance, Dehalococcoides ethenogenes 195 has been shown to dechlorinate 2,3,4,5,6-pentachlorobiphenyl. nih.gov Other proficient PCB degraders under anaerobic conditions include bacteria from the genera Dehalobacter and Desulfitobacterium. nih.gov Studies on marine sediments have also suggested that sulfate-reducing, spore-forming bacteria may mediate the reductive dechlorination of preexisting PCBs, a process that was not significantly influenced by the addition of 2,3,4,5,6-pentachlorobiphenyl. nih.govoup.com

Aerobic Biodegradation Mechanisms

Following anaerobic dechlorination, the resulting less-chlorinated biphenyls can be further degraded by aerobic microorganisms. Aerobic biodegradation typically involves the oxidative cleavage of the biphenyl rings, a process that can lead to complete mineralization of the compound.

The central pathway for the aerobic degradation of PCBs is the biphenyl (bph) catabolic pathway. researchgate.net The initial and rate-limiting step in this pathway is catalyzed by biphenyl dioxygenase (BphA), a multicomponent enzyme system. nih.govresearchgate.net This enzyme introduces two hydroxyl groups onto the biphenyl ring, initiating the degradation process. nih.gov The activation of the bph pathway is crucial for the aerobic breakdown of PCBs. The effectiveness of biphenyl dioxygenase is dependent on the chlorine substitution pattern of the PCB congener.

The aerobic degradation of PCBs via the bph pathway involves a sequence of four key enzymatic reactions. nih.gov Following the initial action of biphenyl dioxygenase (BphA), a dehydrogenase (BphB) converts the resulting dihydrodiol to a dihydroxybiphenyl. nih.gov Subsequently, a second dioxygenase (BphC) cleaves one of the aromatic rings. nih.gov Finally, a hydrolase (BphD) acts on the ring cleavage product, leading to the formation of chlorobenzoic acid and a five-carbon aliphatic acid. nih.govresearchgate.net These chlorobenzoates can then be further metabolized by other bacterial pathways. nih.gov Several bacterial genera are known for their ability to aerobically degrade PCBs, including Burkholderia, Achromobacter, Comamonas, Ralstonia, Pseudomonas, Bacillus, and Alcaligenes. nih.gov

Table 2: Key Enzymes of the Biphenyl (bph) Catabolic Pathway

| Enzyme | Abbreviation | Function |

| Biphenyl Dioxygenase | BphA | Dioxygenation of the biphenyl ring |

| Dihydrodiol Dehydrogenase | BphB | Dehydrogenation of the dihydrodiol intermediate |

| 2,3-Dihydroxybiphenyl Dioxygenase | BphC | Aromatic ring cleavage |

| Hydrolase | BphD | Hydrolysis of the ring cleavage product |

| This table summarizes the core enzymatic steps in the aerobic degradation of PCBs. nih.govresearchgate.net |

Identification of Metabolites and Associated Metabolic Pathways

While specific studies on the microbial degradation of this compound (PCB 91) are limited, research on other pentachlorobiphenyl isomers, such as 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB 101), by bacteria like Microbacterium paraoxydans has identified several key metabolites and pathways. The degradation of PCB 101 has been shown to produce metabolites including 1, 2, 4-benzenetriol, octadecanol, malonamide, and citraconic acid. nih.gov These metabolites suggest the involvement of metabolic pathways such as benzoate (B1203000) degradation, chlorocyclohexane (B146310) and chlorobenzene (B131634) degradation, and aminobenzoate degradation. nih.govbiorxiv.org The degradation process can involve both intracellular and extracellular enzymes. nih.gov

Influence of Chlorination Degree on Biodegradability

The degree and position of chlorine substitution on the biphenyl rings significantly impact the biodegradability of PCBs. Generally, the rate of biodegradation decreases as the number of chlorine atoms increases. nih.govnih.gov Pentachlorobiphenyls, including this compound, are therefore less susceptible to degradation than their lower-chlorinated counterparts. nih.govnih.gov Furthermore, the presence of chlorine atoms at the ortho positions (2 and 2' carbons) tends to hinder the rotation of the phenyl rings, making the molecule more resistant to microbial attack. nih.govnih.gov PCBs with chlorine atoms on both rings are also typically degraded more slowly than those with the same number of chlorines on a single ring. nih.govnih.gov

Sequential Anaerobic-Aerobic Treatment Approaches for Complete Degradation

For highly chlorinated PCBs like pentachlorobiphenyls, a sequential anaerobic-aerobic treatment strategy is often necessary for complete degradation. The initial anaerobic stage facilitates the reductive dechlorination of the highly chlorinated congeners to less chlorinated forms. These less chlorinated biphenyls can then be more effectively degraded through oxidative pathways in a subsequent aerobic stage. researchgate.net This two-stage approach has been shown to be advantageous for the degradation of PCBs in contaminated soils and sediments. researchgate.netnih.gov While specific studies on this compound are not detailed, the principle applies to pentachlorobiphenyls in general, where anaerobic dechlorination is a critical first step.

Mammalian Metabolism and Biotransformation

In mammals, this compound undergoes extensive metabolic transformation, primarily mediated by the cytochrome P450 enzyme system. This metabolism is characterized by its stereoselectivity, leading to the formation of various hydroxylated and conjugated products.

Cytochrome P450 Enzyme System Activity in Metabolism of Pentachlorobiphenyls

The metabolism of this compound (PCB 91) is heavily reliant on the activity of cytochrome P450 (CYP) enzymes. nih.gov Studies have specifically implicated the CYP2B subfamily, including human CYP2B6 and rat CYP2B1, in the metabolism of this compound. acs.org These enzymes catalyze the initial hydroxylation of the PCB molecule, which is a critical step in its biotransformation and subsequent excretion. acs.orgnih.gov The involvement of these enzymes highlights a specific pathway for the metabolic clearance of this persistent organic pollutant.

Formation of Hydroxylated and Conjugated Metabolites

The primary metabolites of this compound are hydroxylated derivatives (OH-PCBs). nih.gov Research has identified several specific hydroxylated metabolites formed from PCB 91. nih.gov

Table 1: Major Hydroxylated Metabolites of this compound

| Metabolite Name | Abbreviation |

| 2,2',3,4',6-Pentachlorobiphenyl-5-ol | 5-91 |

| 2,2',3,4',6-Pentachlorobiphenyl-4-ol | 4-91 |

| 2,2',4,4',6-Pentachlorobiphenyl-3-ol | 3-100 |

Among these, 2,2',3,4',6-Pentachlorobiphenyl-5-ol (5-91) has been identified as a major metabolite. nih.govacs.org Interestingly, studies with human liver microsomes have shown that 2,2',4,4',6-pentachlorobiphenyl-3-ol (3-100), a product of a 1,2-shift, can be the most abundant metabolite. nih.gov In addition to these primary metabolites, dihydroxylated forms have also been detected. nih.gov Following hydroxylation, these metabolites can undergo further conjugation reactions. Glucuronide and sulfate (B86663) conjugates of PCB 91 metabolites have been tentatively identified in urine, which facilitates their excretion from the body. nih.govacs.org

Atropselective and Enantioselective Metabolic Processes

Due to the presence of chlorine atoms at the ortho positions, this compound is a chiral molecule that exists as two stable rotational isomers, or atropisomers. Its metabolism in mammalian systems is both atropselective and enantioselective, meaning that one atropisomer is metabolized at a different rate than the other. nih.govacs.org This results in an enrichment of one atropisomer of the parent compound and its hydroxylated metabolites in tissues. nih.govacs.org For instance, the first eluting atropisomer of PCB 91 (E1-PCB 91) has shown genotype-dependent atropisomeric enrichment in mice. nih.gov Similarly, the hydroxylated metabolites also exhibit enantiomeric enrichment. nih.govnih.gov

Table 2: Enantiomeric Enrichment of this compound and its Metabolites

| Compound | Enriched Atropisomer |

| 2,2',3,4',6-Pentachlorobiphenyl (B1194006) (PCB 91) | E1 |

| 2,2',3,4',6-Pentachlorobiphenyl-5-ol (5-91) | E1 or E2 depending on the study |

| 2,2',3,4',6-Pentachlorobiphenyl-4-ol (4-91) | E1 |

| 2,2',4,4',6-Pentachlorobiphenyl-3-ol (3-100) | E1 |

This stereoselective metabolism is a key feature of the biotransformation of this compound and has important implications for its toxicokinetics and potential biological effects. acs.org

Hepatic Disposition and Clearance Pathways of this compound

The liver is the primary site for the metabolism of polychlorinated biphenyls (PCBs), including the chiral congener 2,2',3,4',6-pentachlorobiphenyl, also known as PCB 91. The hepatic disposition of this compound involves a series of biotransformation reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of more polar metabolites that can be more readily excreted from the body. The clearance of PCB 91 is characterized by its metabolic transformation and subsequent elimination, a process that can vary between species and is influenced by the specific enzymatic profile of an individual.

The biotransformation of PCB 91 in the liver is an atropselective process, meaning that the different spatial arrangements of the molecule (atropisomers) are metabolized at different rates. This stereoselective metabolism results in an enrichment of one atropisomer of the parent compound and the preferential formation of certain atropisomers of its hydroxylated metabolites.

Biotransformation and Metabolite Profile

Research utilizing human liver microsomes (HLMs) has identified several hydroxylated metabolites of PCB 91. The primary metabolic pathway is hydroxylation, which can occur at various positions on the biphenyl rings. Studies have shown that the metabolism of PCB 91 by human P450 enzymes occurs through mechanisms that likely involve arene oxide intermediates nih.gov.

The major metabolite formed in HLMs is not a simple hydroxylation product but rather results from a 1,2-shift of a chlorine atom, leading to the formation of 2,2',4,4',6-pentachlorobiphenyl-3-ol (3-100). Other significant metabolites include 2,2',3,4',6-pentachlorobiphenyl-5-ol (5-91) and, to a lesser extent, 2,2',3,4',6-pentachlorobiphenyl-4-ol (4-91). A dihydroxylated metabolite, 4,5-dihydroxy-2,2',3,4',6-pentachlorobiphenyl (4,5-91), has also been detected nih.gov.

The formation rates of these metabolites can show significant inter-individual differences. For instance, in one study, the formation rate of 5-91 varied as much as 19-fold between HLM preparations from different donors, while the formation rates of 3-100 and 4-91 varied by 2.6- and 5.4-fold, respectively nih.gov. This variability underscores the influence of individual differences in hepatic enzyme expression and activity on the disposition of PCB 91.

In vivo studies in mice have also shed light on the metabolic fate of PCB 91. In these animal models, 2,2',3,4',6-pentachlorobiphenyl-5-ol (5-91) was identified as the major metabolite chemrxiv.org. This finding indicates potential species differences in the primary metabolic pathways of this compound.

| Metabolite | Abbreviation | Formation Rank (in humans) |

|---|---|---|

| 2,2',4,4',6-pentachlorobiphenyl-3-ol | 3-100 | Major (via 1,2-shift) |

| 2,2',3,4',6-pentachlorobiphenyl-5-ol | 5-91 | Significant |

| 2,2',3,4',6-pentachlorobiphenyl-4-ol | 4-91 | Minor |

| 4,5-dihydroxy-2,2',3,4',6-pentachlorobiphenyl | 4,5-91 | Minor |

Role of Cytochrome P450 Enzymes

The metabolism of chiral PCBs, including PCB 91, is carried out by specific cytochrome P450 enzymes. In humans, studies have identified CYP2A6, CYP2B6, and CYP2E1 as the primary isoforms involved in the biotransformation of these compounds uiowa.edu. The involvement of these specific enzymes contributes to the congener-specific and atropselective nature of PCB metabolism uiowa.edu.

| Enzyme | Role in Metabolism |

|---|---|

| CYP2A6 | Major contributor to hydroxylation |

| CYP2B6 | Involved in meta-hydroxylation |

| CYP2E1 | Contributes to the formation of para-hydroxylated metabolites |

Clearance and Excretion Pathways

Following biotransformation in the liver, the more polar metabolites of PCB 91 can be eliminated from the body. In mice, a significant portion of the administered dose of PCB 91 is excreted in the feces as the major metabolite, 5-91 acs.org. This indicates that biliary excretion is a key clearance pathway for the hydroxylated metabolites of PCB 91 in this species.

In addition to direct excretion of hydroxylated metabolites, further conjugation reactions can occur in the liver. Glucuronide and sulfate metabolites of PCB 91 have been tentatively identified in the urine of mice, suggesting that these conjugation pathways also contribute to the clearance of this compound acs.org. These phase II metabolism reactions further increase the water solubility of the metabolites, facilitating their renal excretion.

Remediation Technologies for Pentachlorobiphenyl Contaminated Matrices

Biological Remediation Approaches

Biological remediation harnesses the metabolic potential of living organisms to degrade or sequester contaminants. These green technologies are often considered cost-effective and environmentally friendly alternatives to conventional physicochemical methods.

Bioremediation of highly chlorinated biphenyls like 2,2',3,4,6-Pentachlorobiphenyl primarily occurs through anaerobic reductive dechlorination. oup.comfrontiersin.org In this process, microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. oup.comfrontiersin.org This typically transforms the highly chlorinated congener into a less chlorinated and less toxic form. oup.comfrontiersin.orgfrontiersin.org For instance, the anaerobic dehalogenation of 2,3,4,5,6-Pentachlorobiphenyl (B96224) serves as an illustrative pathway for the transformation of a highly chlorinated PCB to a lighter congener. frontiersin.orgfrontiersin.org

Two main strategies are employed to enhance the microbial degradation of PCBs in contaminated environments:

Biostimulation: This approach involves the addition of nutrients or other substances to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. A successful laboratory study demonstrated that the addition of ferrous sulfate (B86663) to PCB-contaminated soils stimulated the reductive dechlorination process. clu-in.org

Bioaugmentation: This strategy involves the introduction of specific microbial strains or consortia with known PCB-degrading capabilities into the contaminated site. frontiersin.org This is particularly useful when the native microbial population lacks the necessary metabolic pathways for efficient degradation. The combination of bacterial biofilms with activated carbon has been explored to enhance the biodegradation of low-concentration PCBs in sediment. frontiersin.org

A recent study identified a new pentachlorobiphenyl-degrading bacterium, Microbacterium paraoxydans. This bacterium was able to completely degrade 1 mg/L of 2,2',4,5,5'-pentachlorobiphenyl (B50393) within 12 hours. nih.gov

Phytoremediation utilizes plants to remove, degrade, or contain contaminants in soil and water. nih.govacs.org It is a low-cost and non-destructive method that can improve soil health. frontiersin.org The primary mechanisms of phytoremediation for PCBs include:

Rhizodegradation: This process involves the breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. frontiersin.orgnih.govacs.org Plant roots can release enzymes and other compounds that enhance microbial activity and facilitate the degradation of PCBs. frontiersin.orgmdpi.com Studies have shown that the presence of plants significantly increases microbial counts and enzyme activity, leading to higher levels of PCB biodegradation. nih.gov

Phytoextraction: This involves the uptake of contaminants by plant roots and their translocation to the shoots. nih.govacs.org The accumulated contaminants can then be removed by harvesting the plant biomass.

Phytotransformation: This refers to the degradation of contaminants within the plant tissues by metabolic processes. nih.govacs.org

Several plant species have shown potential for the phytoremediation of PCB-contaminated soils. For example, a field-scale study using Medicago sativa (alfalfa) showed a decrease in PCB soil concentrations by 31.4% after the first year and 78.4% after the second year. frontiersin.org Other plants like Cucurbita species have also been found to reduce PCB concentrations in sludge and sediment. frontiersin.org

Table 1: Research Findings on Phytoremediation of PCBs

| Plant Species | Matrix | PCB Reduction | Study Scale |

|---|---|---|---|

| Medicago sativa (Alfalfa) | Soil | 78.4% after 2 years frontiersin.org | Field |

| Cucurbitaceae family | Sludge and Sediment | 38.63% and 27.38% respectively frontiersin.org | Not Specified |

| Various (alfalfa, flatpea, etc.) | Soil | Significantly greater than unplanted controls nih.gov | Greenhouse |

Chemical Dehalogenation and Catalytic Methods

Chemical dehalogenation involves the use of chemical reagents to remove chlorine atoms from the biphenyl (B1667301) structure, rendering the molecule less toxic. These methods are typically faster than biological processes but can be more costly.

Common chemical dehalogenation techniques include:

Base-Catalyzed Decomposition (BCD): This process involves mixing contaminated soil with sodium bicarbonate and heating the mixture to approximately 330°C. cpeo.org The heat and the reagent cause the chlorine atoms to volatilize, and the resulting contaminants are captured and treated separately. cpeo.org

Alkaline Polyethylene (B3416737) Glycol (APEG) Dehalogenation: This technique uses an alkaline polyethylene glycol reagent to break the carbon-chlorine bond. cpeo.org The polyethylene glycol replaces the chlorine molecules, resulting in a less hazardous compound. cpeo.org Studies have shown that a higher KPEG (potassium hydroxide/polyethylene glycol) to oil ratio can lead to high destruction and removal efficiencies, with one study reporting an average of 88.55%. raco.catraco.catresearchgate.net

Catalytic methods have also been developed for the degradation of PCBs. One such method involves the use of palladium-coated iron (Pd/Fe) nanoparticles as a reductant. nih.gov A laboratory study on the degradation of 2,2',4,5,5'-pentachlorobiphenyl found that higher palladium loading and a slightly acidic condition were beneficial for catalytic dechlorination. nih.gov The study also suggested that an integrated approach of Pd/Fe catalytic reduction followed by aerobic biodegradation could be a feasible option for treating PCB-contaminated soil, as the reduction products were more amenable to microbial degradation. nih.gov

Physical Sequestration and Removal Techniques

Physical methods for remediation focus on containing the contaminant to prevent its migration or physically removing the contaminated material for treatment or disposal.

Adsorption is a physical process where contaminants adhere to the surface of a sorbent material. frontiersin.org Activated carbon is a widely used adsorbent for organic pollutants due to its highly porous structure and large surface area, which can range from 500 to 2,500 m²/g. frontiersin.org It is produced from carbonaceous materials like coal, coconut shells, and wood. eponline.comcarbtrol.com

The effectiveness of activated carbon in adsorbing PCBs has been well-documented. eponline.comcarbtrol.com Isotherm studies have shown that PCBs are effectively adsorbed by activated carbon, and it is theoretically possible to reduce concentrations to below 1 ppb in water. carbtrol.com However, the presence of dissolved organic matter and biofilms in sediments can reduce the adsorption capacity of activated carbon by approximately one order of magnitude. nih.gov Despite this, both virgin and loaded activated carbons have shown sufficiently high adsorption capacities to be considered a viable in-situ remediation alternative for PCB-contaminated sediments. nih.gov

Table 2: Physical Properties of Selected Activated Carbon for PCB Removal

| Property | Value | Significance |

|---|---|---|

| Surface Area | 500–2,500 m²/g frontiersin.org | A larger surface area provides more sites for adsorption. |

| Iodine Number | 900-1100 eponline.comcarbtrol.com | A general measure of the surface area and adsorption capacity. |

| Pore Structure | Extensive | Allows for the attraction and holding of adsorbate molecules. eponline.comcarbtrol.com |

In Situ Capping: This containment strategy involves placing a clean layer of material, such as sand or clay, over the contaminated sediment. This cap physically isolates the contaminated material, reducing the exposure of aquatic organisms and preventing the resuspension of contaminants into the water column. Active caps (B75204) can also be designed with materials like activated carbon to adsorb contaminants that may migrate upwards.

Dredging: This is a physical removal technique where the contaminated sediment is excavated from the water body. clu-in.org The dredged material is then transported for off-site treatment or disposal in a landfill. nih.govacs.org While dredging can be effective in the long run, it is an expensive process and can lead to the short-term resuspension of PCBs in the water column, potentially increasing their bioavailability. clu-in.org

Future Research Directions and Knowledge Gaps

Refinement of Analytical Techniques for Trace Levels and Isomeric Characterization

The accurate detection and quantification of 2,2',3,4,6-pentachlorobiphenyl at trace levels in complex environmental matrices remain a significant challenge. While gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful tool, there is a continuing need for methods with even lower detection limits and improved capabilities for isomeric separation. nih.govmdpi.com The co-elution of different PCB congeners can complicate accurate quantification, highlighting the need for advanced chromatographic techniques. cdc.gov

Future research should focus on:

Developing novel stationary phases for gas chromatography that can provide enhanced separation of complex PCB mixtures, including the specific resolution of this compound from other pentachlorobiphenyl isomers.

Exploring advanced mass spectrometry techniques , such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), to improve selectivity and sensitivity for trace-level detection in challenging samples like soil, sediment, and biological tissues. cdc.gov

Investigating alternative detection methods , such as surface-enhanced Raman scattering (SERS), which has shown promise for the rapid detection of PCBs at trace levels. mdpi.com

Improving sample preparation and cleanup procedures to minimize matrix interference and enhance the recovery of target analytes from diverse environmental samples. cdc.govcdc.gov

A significant area for advancement lies in the characterization of chiral PCBs. Since biological processes can selectively affect different atropisomers (rotational isomers that are mirror images of each other), understanding their individual toxicities and environmental fates is critical. nih.gov However, the atropisomeric determination of PCB metabolites, such as hydroxylated PCBs (OH-PCBs), is still a developing field. nih.gov Future analytical methods should aim to routinely separate and quantify the atropisomers of this compound and its transformation products to better assess their environmental behavior and toxicological risks. nih.gov

Elucidating Novel Biodegradation Pathways and Microorganisms

Bioremediation offers a potentially cost-effective and environmentally friendly approach to cleaning up PCB-contaminated sites. While both aerobic and anaerobic biodegradation of PCBs have been studied, there are still significant gaps in our understanding of the microbial processes involved, particularly for highly chlorinated congeners like this compound.

Future research in this area should prioritize:

Identifying and isolating novel microorganisms with the ability to degrade highly chlorinated PCBs. Recent studies have identified promising strains, such as the cyanobacterium Anabaena PD-1 and the bacterium Microbacterium paraoxydans, which have shown the capability to degrade a wide range of PCB congeners, including pentachlorobiphenyls. nih.govnih.govresearchgate.net

Investigating the enzymatic and genetic basis of PCB degradation in these novel organisms. Understanding the key enzymes and metabolic pathways involved can lead to the development of more effective bioremediation strategies. nih.govresearchgate.net For instance, research on Microbacterium paraoxydans has revealed the upregulation of pathways related to benzoate (B1203000) and chlorobenzene (B131634) degradation during pentachlorobiphenyl metabolism. nih.govbiorxiv.org

Exploring the potential of microbial consortia for the complete mineralization of PCBs. A two-stage process involving anaerobic reductive dechlorination followed by aerobic degradation is often required for the breakdown of highly chlorinated PCBs. wikipedia.org

Developing strategies to enhance the efficiency of bioremediation , such as biostimulation (adding nutrients or electron acceptors to stimulate indigenous microorganisms) and bioaugmentation (introducing specific PCB-degrading microorganisms to a contaminated site). frontiersin.org

Investigating the biodegradation of PCB metabolites , as some degradation products can be as toxic or even more toxic than the parent compounds. nih.gov

Recent findings on the dechlorination of 2,3,4,5,6-pentachlorobiphenyl (B96224) by sulfate-reducing bacteria in marine sediments suggest that these microorganisms could play a significant role in the natural attenuation of PCBs in anaerobic environments. oup.comoup.com Further research into the specific microbial populations and environmental conditions that favor these dechlorination processes is warranted.

Advancements in In Situ Remediation Technologies

In situ remediation technologies, which treat contaminants in place without the need for excavation, are often preferred for their lower cost and reduced disruption to the site. While several in situ technologies have been developed for PCB-contaminated soils and sediments, further advancements are needed to improve their effectiveness, particularly for recalcitrant congeners like this compound.

Promising areas for future research include:

Nanoscale Zero-Valent Iron (nZVI): This technology has shown potential for the reductive dechlorination of PCBs. frontiersin.orgepa.gov Future work should focus on optimizing the delivery and reactivity of nZVI particles in the subsurface, understanding their long-term fate and potential environmental impacts, and exploring the use of bimetallic systems (e.g., palladium-coated iron) to enhance catalytic activity. frontiersin.orgnih.gov

Electrokinetic Remediation: This technique uses a low-level direct current to mobilize contaminants in soil and groundwater. frontiersin.org Coupling electrokinetics with other technologies, such as nZVI or bioremediation, could lead to more efficient and comprehensive treatment of PCB contamination. frontiersin.org

Phytoremediation: The use of plants to remove, contain, or degrade contaminants is a low-cost and aesthetically pleasing remediation option. mdpi.com Research is needed to identify plant species that are highly effective at taking up and metabolizing pentachlorobiphenyls and to understand the role of root-associated microbes in enhancing PCB degradation. mdpi.com

Thermal Desorption: In situ thermal desorption has proven effective for removing a variety of contaminants, including PCBs, from soil. clu-in.org Further research could focus on optimizing the heating process to reduce energy consumption and costs.

Activated Carbon Application: The use of activated carbon amendments to sediments can effectively reduce the bioavailability of PCBs. clu-in.org Future studies should investigate the long-term stability of this approach and its effectiveness for a wide range of PCB congeners.

The development of integrated remediation approaches that combine multiple technologies is also a critical area for future investigation. For example, a sequential treatment involving chemical reduction with Pd/Fe followed by aerobic biodegradation has shown promise for the degradation of pentachlorobiphenyl. nih.gov

Understanding Congener and Atropisomer-Specific Environmental Dynamics

The environmental fate and toxicological effects of PCBs are highly dependent on their specific chemical structure, including the number and position of chlorine atoms (congener) and their three-dimensional arrangement (atropisomer). nih.govresearchgate.net A deeper understanding of these structure-activity relationships is essential for accurate risk assessment and the development of effective management strategies.

Key research questions to be addressed include:

How do the physical-chemical properties of this compound , such as its water solubility, vapor pressure, and octanol-water partition coefficient, influence its transport and partitioning in the environment? osti.gov

What are the specific bioaccumulation and biomagnification potentials of this compound in different food webs? Congener-specific analysis is crucial for understanding how the composition of PCB mixtures changes as they move up the food chain. epa.gov

What are the distinct toxicological profiles of the atropisomers of chiral PCBs? Research has shown that the two atropisomers of a chiral PCB can have different biological activities and metabolic fates. nih.govacs.orgkobe-u.ac.jp For example, studies on other chiral PCBs have demonstrated that cytochrome P450 enzymes can metabolize atropisomers at different rates, leading to an enrichment of one atropisomer in biological tissues. acs.orgacs.org

How does the atmospheric transport and deposition of this compound contribute to its global distribution? Understanding the factors that control the soil-air partitioning of specific congeners is important for predicting their long-range transport and potential for human exposure. nih.gov

By focusing on these future research directions, the scientific community can continue to make progress in addressing the challenges posed by this compound and other persistent organic pollutants, ultimately leading to better protection of human health and the environment.

常见问题

Q. How is 2,2',3,4,6-Pentachlorobiphenyl identified and quantified in environmental samples?

- Methodological Answer : Use high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) for precise identification. Key parameters include retention time (15.11 min for this congener) and qualifier ions (m/z 326, 324, 328) . For quantification, prepare calibration curves using certified reference standards (e.g., 100 µg/mL in isooctane) and validate with internal standards like PCB-209 .

Q. What physicochemical properties influence its environmental persistence?

- Key Properties :

- Log Kow : >6.2, indicating high lipid solubility and bioaccumulation potential .

- Solubility : Temperature-dependent (e.g., 0.12 g/L at 25°C, 0.25 g/L at 40°C), critical for modeling aqueous-phase transport .

- Henry’s Law Constant : ≥24.8 Pa·m³/mol, suggesting volatility under aerobic conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Classified as a "First Specific Chemical Substance" under the Chemical Review Act. Use PPE (gloves, fume hoods) and ensure proper disposal of contaminated waste. Monitor for acute aquatic toxicity (Category 1) and organ-specific effects from chronic exposure .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ between species?

- Species-Specific Metabolism :

- Mink (Mustela vison) : Forms hydroxylated and methylsulfonyl metabolites retained in salivary glands and adipose tissue .

- Mice (C57Bl) : Generates 4-methylsulfonyl derivatives concentrated in the liver and lungs .

Q. What experimental designs optimize anaerobic degradation of this compound in sludge?

- Reactor Systems :

- Anaerobic Fluidized-Bed Biofilm Reactors (AFBBR) : Effective for high-chlorinated congeners due to biofilm-mediated redox conditions .

- Critical Parameters : Maintain pH 6.5–7.5, hydraulic retention time >20 days, and monitor via congener-specific PCB analysis .

Q. How can contradictory solubility data for chlorinated biphenyls be resolved?

- Resolution Strategies :

- QSPR Models : Use atom-counting descriptors (e.g., halogen positions) to predict temperature-dependent solubility variations .

- Experimental Validation : Cross-reference data from multiple sources (e.g., EPA Method 8082A) and account for matrix effects (e.g., organic carbon content in soil) .

Q. What advanced techniques distinguish co-eluting PCB congeners in complex mixtures?

- Chromatographic Solutions :

- Dual-Column GC : Confirm identity using columns with different polarities (e.g., DB-5 and DB-17) .

- Mass Spectrometric Fragmentation : Compare fragment patterns (e.g., m/z 326 vs. 360 for hexachlorinated analogs) .

Data Contradiction Analysis

Q. Why do reported log Kow values vary for this compound?

- Sources of Discrepancy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。